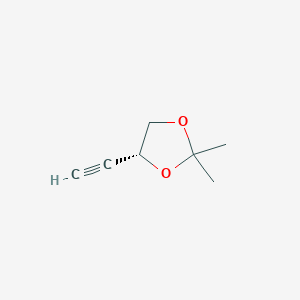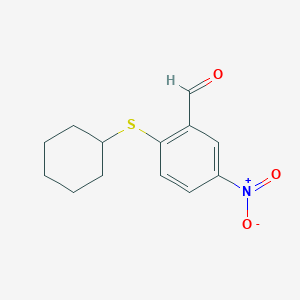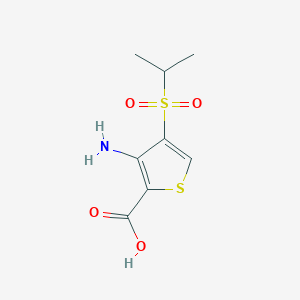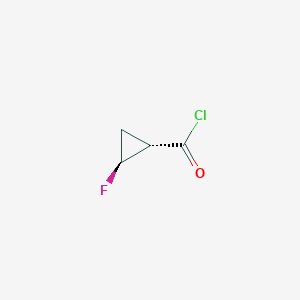![molecular formula C9H15NO B062804 3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI) CAS No. 186799-03-1](/img/structure/B62804.png)
3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI) is a chemical compound that has been studied for its potential use in scientific research. It is a cyclopent[c]isoxazole derivative that has shown promise in various applications due to its unique structure and properties.
Mechanism of Action
The mechanism of action of 3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI) is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA receptor system. This means that it enhances the activity of the receptor, leading to an increase in GABAergic neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI) are still being studied. However, it has been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI) in lab experiments is its unique structure and properties. It has the potential to be used as a tool to study the GABA receptor system and its role in various neurological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI). One area of research is to further investigate its mechanism of action and its effects on the GABA receptor system. Another area of research is to explore its potential as a treatment for anxiety disorders and other neurological conditions. Additionally, it could be used as a tool to study the role of the GABA receptor system in drug addiction and withdrawal.
Synthesis Methods
The synthesis of 3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI) involves several steps. The first step is the synthesis of the starting material, which is 3-isopropyl-5-methylphenyl isocyanate. This is then reacted with cyclopentadiene to form the cyclopent[c]isoxazole ring system. The final step involves the reduction of the double bond in the ring to form the tetrahydro-6-(1-methylethyl) derivative.
Scientific Research Applications
3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI) has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. It has been shown to have an effect on the GABA receptor system, which is involved in the regulation of anxiety and other neurological processes.
properties
CAS RN |
186799-03-1 |
|---|---|
Product Name |
3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI) |
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole |
InChI |
InChI=1S/C9H15NO/c1-6(2)8-4-3-7-5-11-10-9(7)8/h6-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
LHMYNNXYWSRTRF-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@H]2C1=NOC2 |
SMILES |
CC(C)C1CCC2C1=NOC2 |
Canonical SMILES |
CC(C)C1CCC2C1=NOC2 |
synonyms |
3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



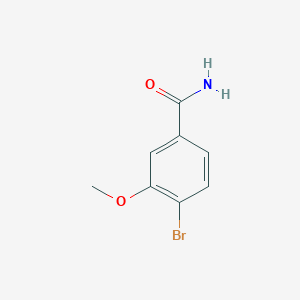
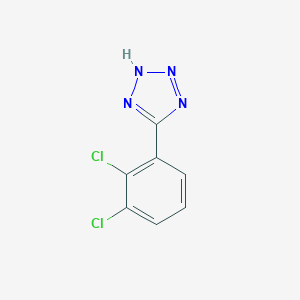

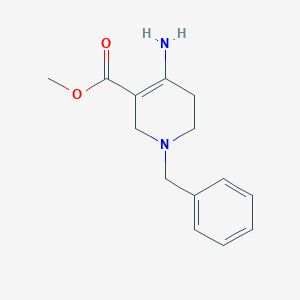
![Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate](/img/structure/B62729.png)
![[1,1'-Biphenyl]-2,3,5-triamine](/img/structure/B62734.png)
